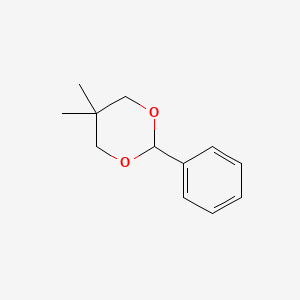
5,5-Dimethyl-2-phenyl-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,5-Dimethyl-2-phenyl-1,3-dioxane is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.2542 g/mol . It is a derivative of 1,3-dioxane, characterized by the presence of two methyl groups and a phenyl group attached to the dioxane ring. This compound is known for its stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of ethyl orthoformate and a catalytic amount of NBS via an in situ acetal exchange process .
Industrial Production Methods
Industrial production of 1,3-dioxanes typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and continuous removal of by-products are crucial for optimizing yield and purity. Industrial methods may also employ advanced techniques such as flow chemistry to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
5,5-Dimethyl-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using H2/Ni, Zn/HCl, or NaBH4.
Substitution: Electrophilic substitution reactions with reagents like RCOCl and RCHO.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2/Ni under high pressure, Zn/HCl in acidic medium.
Substitution: RCOCl in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxanes.
科学的研究の応用
5,5-Dimethyl-2-phenyl-1,3-dioxane has diverse applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a scaffold in drug design.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
作用機序
The mechanism of action of 1,3-dioxane, 5,5-dimethyl-2-phenyl- involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical synthesis . Its molecular targets include carbonyl compounds, where it forms acetals or ketals, thereby preventing unwanted side reactions .
類似化合物との比較
Similar Compounds
1,3-Dioxane: The parent compound without the methyl and phenyl substitutions.
1,3-Dioxolane: A similar compound with a five-membered ring.
5,5-Dimethyl-1,3-dioxane-2-one: Another derivative with a ketone group.
Uniqueness
5,5-Dimethyl-2-phenyl-1,3-dioxane is unique due to its specific substitutions, which enhance its stability and reactivity compared to its parent compound and other derivatives . The presence of the phenyl group also imparts distinct chemical properties, making it valuable in specialized applications.
特性
CAS番号 |
776-88-5 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
5,5-dimethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-12(2)8-13-11(14-9-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChIキー |
VUJMMVJKRWURKX-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C |
正規SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C |
外観 |
Solid powder |
Key on ui other cas no. |
776-88-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1,3-Dioxane, 5,5-dimethyl-2-phenyl- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















